molecular formula C8H11BO4 B069687 3,5-Dimethoxyphenylboronic acid CAS No. 192182-54-0

3,5-Dimethoxyphenylboronic acid

Cat. No. B069687
M. Wt: 181.98 g/mol
InChI Key: XUIURRYWQBBCCK-UHFFFAOYSA-N
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Patent
US06706703B2

Procedure details

Under argon, to anhydrous tetrahydrofuran (9.0 mL) stirred in a dry ice-methanol bath was gradually added a 1.57 M solution of n-butyllithium in hexane (3.9 mL, 5.9 mmol), followed by the dropwise addition of a solution of 3,5-dimethoxyiodobenzene (713.0 mg, 2.70 mmol) in anhydrous tetrahydrofuran (5.0 mL). After the mixture was stirred for 20 minutes in the dry ice-methanol bath, triisopropyl borate (0.75 mL, 3.2 mmol) was added and the mixture was additionally stirred for 20 minutes. The reaction mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure, then a 1.0 M aqueous sodium hydroxide (7.0 mL) was added to the residue. The resulting aqueous solution was washed with chloroform, acidified by adding concentrated hydrochloric acid, and extracted with chloroform. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was recrystallized from chloroform-hexane to yield the title compound as a colorless crystalline powder (melting point: 159.0-161.0° C.)(367.0 mg, yield: 91%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
713 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[CH3:12][O:13][C:14]1[CH:15]=[C:16](I)[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1.C(=O)=O.CO.[B:28](OC(C)C)([O:33]C(C)C)[O:29]C(C)C>O1CCCC1>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([B:28]([OH:33])[OH:29])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1 |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.9 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
713 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)I
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
dry ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CO
Name
Quantity
0.75 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was additionally stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a 1.0 M aqueous sodium hydroxide (7.0 mL) was added to the residue
WASH
Type
WASH
Details
The resulting aqueous solution was washed with chloroform
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from chloroform-hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 367 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.